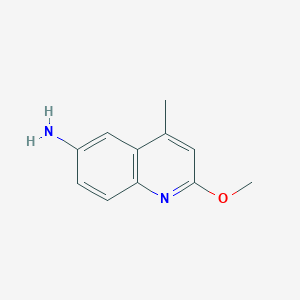![molecular formula C9H13IO3 B13460206 Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(iodomethyl)-2-oxabicyclo[311]heptane-4-carboxylate is a bicyclic compound with a unique structure that includes an iodomethyl group and an oxabicycloheptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate typically involves the iodination of a precursor compound followed by esterification. One common method involves the reaction of a bicyclo[3.1.1]heptane derivative with iodine and a suitable esterifying agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Applications De Recherche Scientifique
Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: Its derivatives can be used in the development of new materials with unique properties, such as high-energy density compounds.
Mécanisme D'action
The mechanism of action of methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the oxabicycloheptane ring can engage in cycloaddition reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane Derivatives: These compounds share a similar bicyclic structure but may have different substituents, leading to variations in reactivity and applications.
Tricyclo[4.1.0.02,7]heptane Derivatives: These compounds have a more complex ring system and different reactivity patterns.
Bicyclo[4.1.0]heptenes: These compounds are used as building blocks in organic synthesis and have different ring-opening reactions compared to bicyclo[3.1.1]heptane derivatives.
Uniqueness
Methyl 1-(iodomethyl)-2-oxabicyclo[311]heptane-4-carboxylate is unique due to its combination of an iodomethyl group and an oxabicycloheptane ring
Propriétés
Formule moléculaire |
C9H13IO3 |
|---|---|
Poids moléculaire |
296.10 g/mol |
Nom IUPAC |
methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate |
InChI |
InChI=1S/C9H13IO3/c1-12-8(11)7-4-13-9(5-10)2-6(7)3-9/h6-7H,2-5H2,1H3 |
Clé InChI |
XZFMQOMTCGTKBN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1COC2(CC1C2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


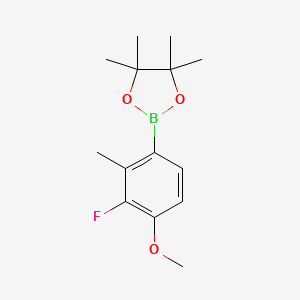
![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
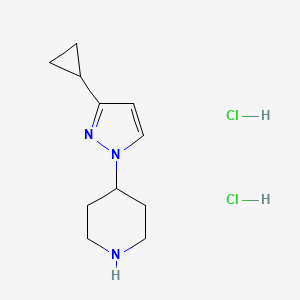
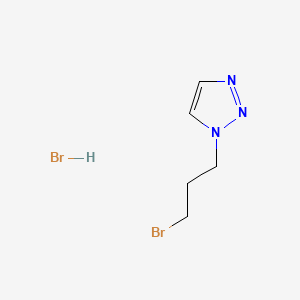
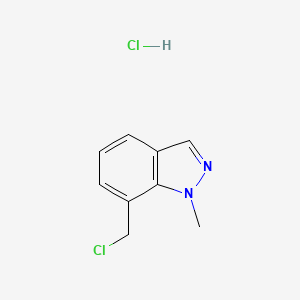

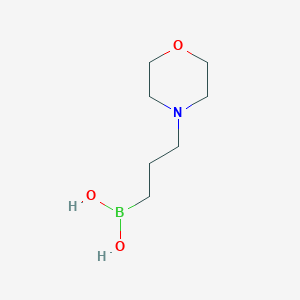
![N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
